An In-depth Technical Guide to 6-Methylindole-3-carboxaldehyde
An In-depth Technical Guide to 6-Methylindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylindole-3-carboxaldehyde is a heterocyclic organic compound belonging to the indole family. As a derivative of indole, a privileged scaffold in medicinal chemistry, it serves as a crucial building block and key intermediate in the synthesis of a wide range of biologically active compounds and pharmaceutical agents.[1][2] Its structural features, particularly the reactive aldehyde group at the C3 position, allow for diverse chemical modifications, making it a valuable precursor for creating complex molecular architectures.[2] This document provides a comprehensive overview of the chemical and physical properties of 6-Methylindole-3-carboxaldehyde, its synthesis, and spectroscopic characterization, intended for professionals in chemical research and drug development.
General and Chemical Identifiers
This section summarizes the key identifiers and structural information for 6-Methylindole-3-carboxaldehyde.
| Identifier | Value |
| IUPAC Name | 6-methyl-1H-indole-3-carbaldehyde |
| Synonyms | 6-Methyl-3-formylindole, 6-Methyl-3-indolealdehyde |
| CAS Number | 4771-49-7 |
| Molecular Formula | C₁₀H₉NO[3] |
| Molecular Weight | 159.19 g/mol [3] |
| SMILES | Cc1ccc2c([nH]cc2C=O)c1[3] |
| InChI Key | LZERQSJGPXFAKB-UHFFFAOYSA-N[3] |
Physicochemical Properties
The core physical and chemical properties of the compound are presented below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | Light brown or pale yellow solid | [4][5] |
| Melting Point | 187 - 191 °C | [3][5] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 6-Methylindole-3-carboxaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table details the proton NMR chemical shifts for 6-Methylindole-3-carboxaldehyde.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.38 | broad | 1H | N-H (indole) |
| 9.98 | s | 1H | -CHO (aldehyde) |
| 8.32 | d | 1H | C2-H |
| 7.77 | d | 1H | Aromatic H |
| 7.63 | d | 1H | Aromatic H |
| 7.45 | dd | 1H | Aromatic H |
| 2.35 | s | 3H | -CH₃ (methyl) |
| Solvent: DMSO-d₆, Instrument: 400 MHz. Data sourced from patent CN102786460A.[5] |
Chemical Synthesis
6-Methylindole-3-carboxaldehyde is commonly synthesized via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds like indoles.[4]
Vilsmeier-Haack Reaction Workflow
The diagram below illustrates the general workflow for the synthesis of 6-Methylindole-3-carboxaldehyde from 6-methylindole.
Caption: Vilsmeier-Haack synthesis workflow.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 6-Methylindole-3-carboxaldehyde.[4][5]
Materials:
-
6-Methylindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve 6-methylindole (1.0 g, ~7.6 mmol) in anhydrous DMF (10 mL) in a flask equipped with a magnetic stirrer.[4]
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (2 mL) or a pre-formed Vilsmeier reagent dropwise to the cooled solution while stirring.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 1.5 to 2 hours.[4][5]
-
Cool the mixture again in an ice bath and carefully add an aqueous sodium hydroxide solution (e.g., 5 g in 15 mL water) dropwise to neutralize the reaction.[4]
-
Heat the mixture to reflux for 1.5 hours.[4]
-
After reflux, cool the mixture in an ice bath and add water. Adjust the pH to approximately 3 using concentrated hydrochloric acid, which will cause the product to precipitate.[4]
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it under reduced pressure at 60 °C to yield the final product as a light brown or pale yellow solid.[4][5]
Expected Yield: ~89-94%.[4][5]
Reactivity and Applications
Indole-3-carboxaldehydes are versatile intermediates in organic synthesis.[2] The aldehyde functional group is susceptible to nucleophilic attack and condensation reactions, serving as a handle for molecular elaboration.
Key Reactions:
-
Condensation Reactions: It can react with active methylene compounds in Knoevenagel condensations to form indolyl alkenes, which have shown antibacterial activity.[6]
-
Reductive Amination: The aldehyde can be converted to an amine, providing a route to various tryptamine derivatives.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (6-methylindole-3-carboxylic acid), another valuable synthetic intermediate.
-
Multi-component Reactions: It is used as a reactant in multi-component reactions, such as the Ugi reaction, to synthesize complex heterocyclic structures like quinolinones.[6]
Due to this chemical versatility, 6-methylindole-3-carboxaldehyde is a precursor for compounds investigated for various therapeutic properties, including antifungal, analgesic, and anti-inflammatory activities.[1]
Biological Context
While specific signaling pathways for 6-methylindole-3-carboxaldehyde are not extensively documented, the parent compound, indole-3-carboxaldehyde, is a known plant metabolite derived from tryptophan.[7][8] In plants like Arabidopsis, these compounds and their derivatives play a role in defense mechanisms against pathogens.[7] The biosynthesis involves enzymes such as Cytochrome P450s and Aldehyde Oxidases, which convert indole-3-acetonitrile into indole-3-carboxaldehyde and subsequently into indole-3-carboxylic acid.[7] This natural products background provides a context for the biological relevance of the indole-3-carboxaldehyde scaffold.
The logical relationship between key metabolites in this pathway is outlined below.
Caption: Key relationships in plant indole metabolism.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-methylindole-3-carboxaldehyde [stenutz.eu]
- 4. 6-METHYLINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. 1-甲基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
